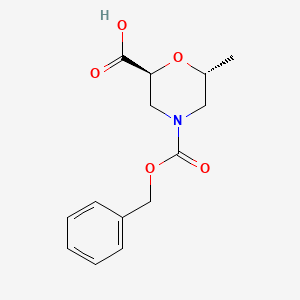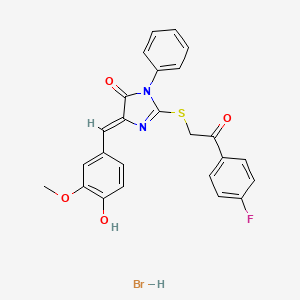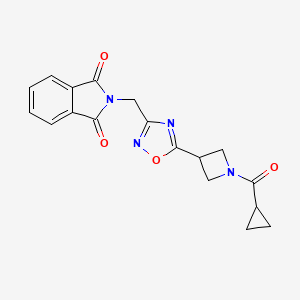
2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C18H16N4O4 and its molecular weight is 352.35. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Agent
This compound has been evaluated for its potential as an antimicrobial agent . The isoindoline-1,3-dione derivatives, which include the core structure of this compound, have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . These compounds could act by binding to the bacterial cell membrane, disrupting its integrity and leading to cell death.
Antifungal Activity
The same derivatives have also been tested for their antifungal activity against Candida albicans and Aspergillus niger . The phthalimide moiety present in these compounds is believed to interact with the cytochrome P450 enzyme of the fungus, impairing ergosterol synthesis and causing abnormalities in the fungal cell membrane .
Anti-Alzheimer’s Activity
Some derivatives of isoindoline-1,3-dione have been synthesized to evaluate their anti-acetylcholinesterase activity , which is a key target in Alzheimer’s disease treatment . These compounds could potentially inhibit the enzyme acetylcholinesterase, which would prevent the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Antitubercular Activity
Imidazole-containing compounds, which share a similar heterocyclic structure with the given compound, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis . These compounds could serve as a basis for designing new drugs targeting tuberculosis.
Chemotherapeutic Value
The heterocyclic core of imidazole, which is structurally related to the given compound, is known for its high chemotherapeutic value . Drugs containing this moiety are used to treat various infectious diseases, highlighting the potential of the given compound in developing novel chemotherapeutic agents .
Synthetic Intermediate
The compound could also serve as a synthetic intermediate in the production of more complex bioactive molecules. Its structure allows for various substitutions and modifications, which can lead to the synthesis of new compounds with desired biological activities .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that similar compounds can bind to their targets, leading to a series of biochemical reactions .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, some compounds with similar structures have been found to interact with the cytochrome P450 enzyme of fungi, impairing ergosterol synthesis and causing abnormalities in the fungal cell .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Similar compounds have shown antimicrobial and antifungal effects .
Propiedades
IUPAC Name |
2-[[5-[1-(cyclopropanecarbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-16(10-5-6-10)21-7-11(8-21)15-19-14(20-26-15)9-22-17(24)12-3-1-2-4-13(12)18(22)25/h1-4,10-11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWGWVUJPFESLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)C3=NC(=NO3)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

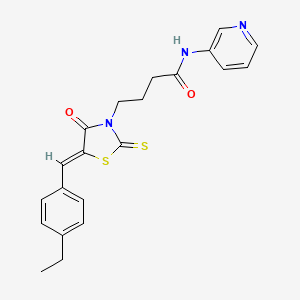
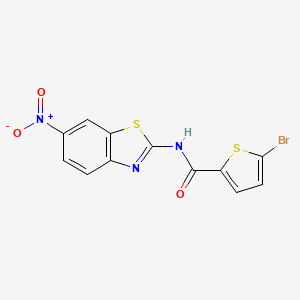
![(E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2961769.png)
![7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2961770.png)
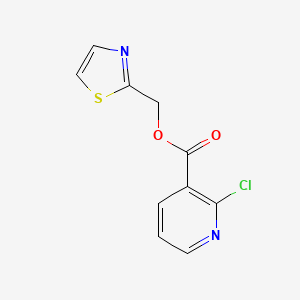
![N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2961773.png)

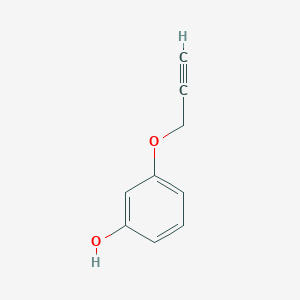
![3-[(4-Methylthiophen-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2961777.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2961781.png)
![4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2961782.png)
